
2-(Piperidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring system substituted with a piperidine moiety at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a quinoline derivative reacts with a piperidine derivative in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Another method involves the direct alkylation of quinoline with a piperidine derivative using a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in acetic acid at room temperature for bromination.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Piperidin-2-yl)quinoline serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.
Medicine
Medicinal chemistry explores this compound for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(Piperidin-2-yl)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinoline: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(Morpholin-2-yl)quinoline: Contains a morpholine ring instead of a piperidine ring.
2-(Piperidin-3-yl)quinoline: Piperidine ring is attached at the third position of the quinoline ring.
Uniqueness
2-(Piperidin-2-yl)quinoline is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-2,5-6,8-9,13,15H,3-4,7,10H2 |
InChI Key |
QGRITMCZYHKBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
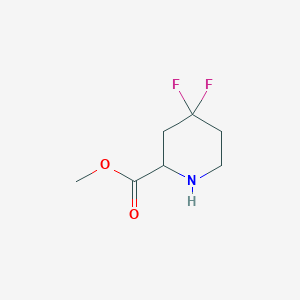
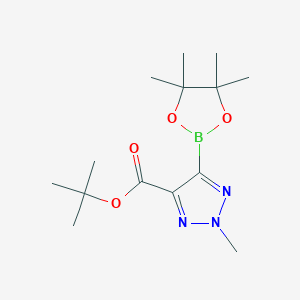
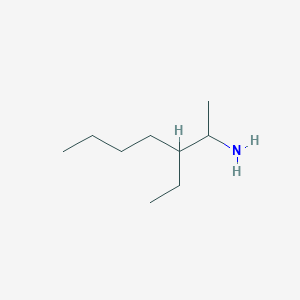
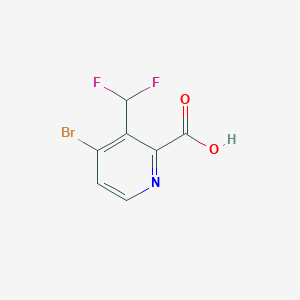

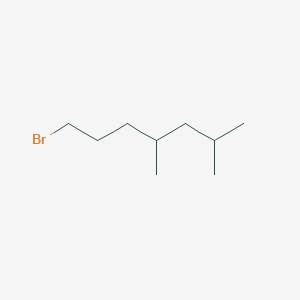
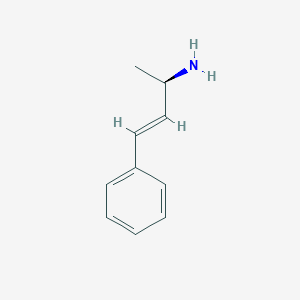
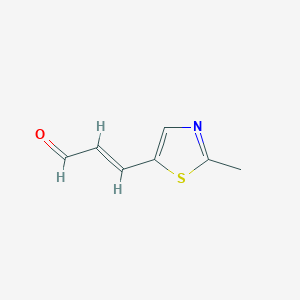
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
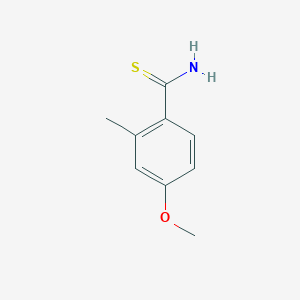
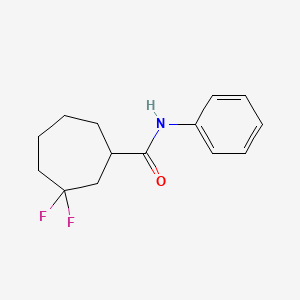
![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
